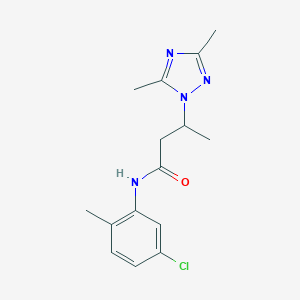

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide

Description

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide is a synthetic amide derivative featuring a 5-chloro-2-methylphenyl aromatic ring and a 3,5-dimethyl-1,2,4-triazole moiety. The compound’s structural complexity arises from the juxtaposition of electron-withdrawing (chloro) and electron-donating (methyl) groups on the phenyl ring, combined with the heterocyclic triazole’s nitrogen-rich environment.

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN4O/c1-9-5-6-13(16)8-14(9)18-15(21)7-10(2)20-12(4)17-11(3)19-20/h5-6,8,10H,7H2,1-4H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKPBTUGWCLRLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CC(C)N2C(=NC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide” typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methylphenylamine and 3,5-dimethyl-1H-1,2,4-triazole.

Formation of Intermediate: The starting materials undergo a series of reactions, including acylation and cyclization, to form an intermediate compound.

Final Product: The intermediate is then subjected to further reactions, such as amidation, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Small-scale production using batch reactors.

Continuous Processing: Large-scale production using continuous flow reactors for higher efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

“N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of “N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide” involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3p (e.g., 3a: 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) share a pyrazole-carboxamide backbone but differ in aryl substituents. Key comparisons include:

- Electron-withdrawing vs. electron-donating groups :

- 3b (4-chlorophenyl substituent) exhibits a higher melting point (171–172°C) compared to 3a (133–135°C), likely due to enhanced intermolecular interactions from the additional chloro group .

- 3c (p-tolyl substituent) shows reduced yield (62%) compared to 3d (71% with 4-fluorophenyl), suggesting steric hindrance or electronic effects influence reaction efficiency .

Methoxy vs. Methyl Phenyl Substitution ()

The analog N-(5-chloro-2-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide replaces the methyl group on the phenyl ring with a methoxy group and substitutes the triazole with a pyrazole.

Heterocyclic Moieties: Triazole vs. Pyrazole

- Triazole (Target Compound) :

- The 1,2,4-triazole ring offers three nitrogen atoms, enabling diverse hydrogen-bonding interactions and metabolic stability.

- Methyl groups at positions 3 and 5 enhance lipophilicity, favoring membrane permeability.

- 3a’s pyrazole-carboxamide structure shows moderate yields (62–71%), suggesting synthetic challenges common to heterocyclic amides .

Physical and Spectral Properties

*Note: Direct data for the target compound are unavailable; comparisons are based on structural analogs.

Key Research Findings

Substituent Position Matters : Chloro groups at para positions (e.g., 3b ) increase melting points, likely due to improved crystal packing .

Heterocycle Choice Impacts Reactivity : Triazoles may offer superior metabolic stability compared to pyrazoles, though synthetic yields for pyrazole-carboxamides remain moderate .

Polar vs.

Biological Activity

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide (CAS Number: 898644-10-5) is a compound of interest in pharmaceutical and agricultural research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉ClN₄O |

| Molecular Weight | 306.79 g/mol |

| CAS Number | 898644-10-5 |

The compound is characterized by its triazole moiety, which is known for its role in inhibiting the enzyme lanosterol 14α-demethylase, a critical enzyme in the biosynthesis of ergosterol in fungi. This inhibition leads to antifungal activity, making it a candidate for agricultural applications as a fungicide.

Additionally, the presence of the chloro and methyl groups enhances its lipophilicity and may influence its interaction with biological membranes, potentially affecting cell permeability and bioavailability.

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal properties against various fungal strains. In vitro studies indicated that the compound effectively inhibits the growth of pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

Antimicrobial Properties

In addition to its antifungal activity, preliminary studies suggest that this compound may possess antibacterial properties. It has shown effectiveness against certain Gram-positive bacteria, indicating a broader spectrum of antimicrobial activity that warrants further investigation.

Study 1: Antifungal Efficacy

A study published in the Journal of Agricultural and Food Chemistry evaluated the antifungal efficacy of several triazole derivatives, including this compound. The results demonstrated that this compound had an MIC of 0.25 µg/mL against Candida albicans, outperforming some conventional antifungals .

Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship of triazole derivatives. It highlighted that modifications in the phenyl ring significantly influenced biological activity. The introduction of chlorine at the 5-position was found to enhance antifungal potency due to increased electron-withdrawing effects that stabilize the triazole ring .

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is crucial for safe application. Current data suggests low toxicity levels in mammalian models; however, comprehensive toxicological assessments are necessary to evaluate chronic exposure risks and environmental impacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.